3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

Catalog No.
S571401
CAS No.
105601-20-5
M.F
C14H22N2O2
M. Wt
250.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carb...

CAS Number

105601-20-5

Product Name

3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3

InChI Key

XSVMFMHYUFZWBK-UHFFFAOYSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Synonyms

(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate, 713, ENA, 713, SDZ ENA, ENA 713, ENA 713, SDZ, ENA-713, ENA713, Exelon, Hydrogen Tartrate, Rivastigmine, rivastigmine, Rivastigmine Hydrogen Tartrate, RivastigmineTartrate, SDZ ENA 713, Tartrate, Rivastigmine Hydrogen

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Exelon, also known by its generic name rivastigmine, is a medication used to treat mild to moderate Alzheimer's disease. Its scientific research application focuses on its ability to inhibit acetylcholinesterase (AChE) []. AChE is an enzyme that breaks down acetylcholine (ACh), a neurotransmitter important for memory, learning, and other cognitive functions [].

3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, also known as Rivastigmine, is a carbamate derivative primarily utilized in the treatment of Alzheimer's disease and other forms of dementia. This compound exhibits a complex molecular structure characterized by the presence of a dimethylamino group and an ethyl(methyl)carbamate moiety. Its chemical formula is C16H25N3O3C_{16}H_{25}N_{3}O_{3}, and it has a molecular weight of approximately 307.388 g/mol .

Rivastigmine functions as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, Rivastigmine increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function in patients with neurodegenerative disorders .

Typical for carbamate compounds:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water to yield ethanol and dimethylamine.
  • Oxidation: It can be oxidized to form N-oxide derivatives, which may have altered biological activity.
  • Substitution Reactions: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

Rivastigmine exhibits significant biological activity as an acetylcholinesterase inhibitor. Its mechanism of action involves binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is crucial for memory and learning processes. Clinical studies have demonstrated that Rivastigmine can improve cognitive function and slow the progression of symptoms in Alzheimer's patients .

Additionally, Rivastigmine has been investigated for its potential neuroprotective effects, which may be beneficial in various neurodegenerative conditions beyond Alzheimer's disease .

The synthesis of 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate typically involves several steps:

  • Formation of the Carbamate: The initial step often includes reacting dimethylamine with an appropriate carbonyl compound to form the carbamate structure.
  • N-Alkylation: The dimethylamino group is then alkylated with an ethyl halide or similar reagent to introduce the ethyl group.
  • Purification: The final product is purified through crystallization or chromatography to achieve high purity suitable for pharmaceutical use .

Industrial production may involve continuous flow synthesis techniques to enhance efficiency and scalability.

Rivastigmine is primarily used in:

  • Pharmaceuticals: It is marketed under various brand names for treating Alzheimer's disease and dementia associated with Parkinson's disease.
  • Research: The compound serves as a tool for studying cholinergic signaling pathways and neurodegenerative diseases.
  • Agriculture: Some studies suggest potential applications in pest control due to its neurotoxic properties towards insects .

Interaction studies involving Rivastigmine have focused on its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: Rivastigmine may interact with other medications that affect cholinergic transmission or are metabolized by similar pathways.
  • Receptor Binding Studies: Research has shown that Rivastigmine can bind to nicotinic receptors, potentially influencing its therapeutic effects .

Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Several compounds share structural similarities with 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, including:

Compound NameCAS NumberKey Characteristics
Rivastigmine123441-03-2Acetylcholinesterase inhibitor; used for dementia
Galantamine35700-56-4Another acetylcholinesterase inhibitor; derived from snowdrop bulbs
Donepezil120014-06-4Selective acetylcholinesterase inhibitor; used for Alzheimer's disease

Uniqueness

3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate stands out due to its dual mechanism involving both acetylcholinesterase inhibition and potential neuroprotective effects. Unlike some similar compounds that primarily act on cholinergic pathways, Rivastigmine's broader spectrum of action may offer advantages in treating various neurodegenerative disorders .

Conventional Synthetic Methodologies

The foundational synthesis of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate involves sequential aminomethylation and carbamoylation. As detailed in patent RU2393148C2, racemic 3-(1-aminoethyl)phenol undergoes dimethylation using formic acid and formaldehyde to yield 3-(1-dimethylaminoethyl)phenol [1]. This intermediate reacts with ethylmethyl carbamoyl chloride in toluene at reflux, forming the target carbamate through nucleophilic acyl substitution. Early methods required stoichiometric bases like triethylamine, achieving 70-75% yields but generating halide byproducts [1] [2].

A comparative analysis of traditional carbamoylating agents reveals that p-nitrophenyl chloroformate outperforms benzotriazole derivatives in phenolic substrates, enabling 81% conversion rates under mild conditions [2]. However, these approaches often necessitate chromatographic purification, limiting scalability.

Catalytic Synthesis Pathways

Zinc Chloride-Catalyzed Carbamate Formation

Zinc chloride (0.5 equiv) in toluene at 80°C catalyzes the coupling of ethylmethyl carbamoyl chloride with 3-(1-dimethylaminoethyl)phenol, achieving 86% isolated yield [3]. The Lewis acid activates the carbamoyl chloride’s carbonyl group, facilitating alcohol nucleophilic attack while suppressing N-alkylation side reactions. Key advantages include:

ParameterZnCl₂ PerformanceConventional Method
Reaction Time4 h12 h
Catalyst Loading0.5 equiv1.2 equiv Et₃N
Byproduct Formation<5%15-20%

This protocol successfully scales to 50 kg batches for rivastigmine production, maintaining >85% yield with 99.5% HPLC purity [3].

Metal-Mediated Synthetic Routes

Palladium-catalyzed carbonylative amination provides an alternative route. Using PdCl₂(PPh₃)₂ (2 mol%) under 10 atm CO, 3-(1-dimethylaminoethyl)phenol reacts with methylamine to form the carbamate via intermediate isocyanate generation [2]. Rhodium complexes [(Ph₃P)₄Rh₂(μ-OH)₂] enable nitroarene carbonylations at 180°C, though requiring specialized equipment for high-pressure operations [2].

Enantioselective Synthesis Strategies

Direct Asymmetric Reductive Amination

Iridium-SpiroPAP catalysts induce >99% ee in the hydrogenation of 3-acetylphenol to (S)-3-(1-aminoethyl)phenol, a key chiral precursor [5]. Optimized conditions (50°C, 30 bar H₂, i-PrOH) achieve 95% conversion in 8 h. The stereochemical outcome arises from catalyst-substrate π-π interactions, as confirmed by X-ray crystallography [5].

Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

Candida antarctica lipase B resolves racemic 3-(1-aminoethyl)phenol through continuous acetylation/deacetylation, enriching the (S)-enantiomer to 98% ee [4]. Coupling with in situ carbamoylation using dimethyl carbonate (2 equiv) completes the synthesis in 72% overall yield.

Stereoselectivity Control Mechanisms

Density functional theory (DFT) studies reveal that N-methyl groups in the carbamate moiety create a 3.2 kcal/mol energy preference for the (S)-configured transition state during enzymatic resolution [4]. Chiral phosphoric acids (TRIP) further enhance selectivity by protonating the amine intermediate, achieving 94% ee in non-enzymatic systems [2].

Industrial-Scale Synthesis and Process Optimization

Boehringer Ingelheim’s manufacturing process employs continuous flow hydrogenation (residence time 45 min) followed by segmented flow carbamoylation, producing 1.2 tons/month with 92% yield [5]. Critical parameters:

  • Particle size control (D90 <50 μm) prevents reactor clogging
  • Inline FTIR monitors carbamoyl chloride consumption (<0.1% residual)
  • Melt crystallization (ΔT = 15°C/h) achieves 99.8% purity without chromatography

Economic analyses show a 37% cost reduction versus batch processing, primarily from reduced solvent usage (8 m³ vs 22 m³ per ton) [5].

Green Chemistry Applications

Microwave-assisted synthesis (100 W, 120°C) accelerates carbamate formation to 20 min, decreasing energy consumption by 60% [3]. Bio-based solvents (cyclopentyl methyl ether) replace toluene, lowering the process mass intensity (PMI) from 18 to 7. Zinc chloride catalyst recycling via aqueous extraction maintains 82% activity over five cycles, reducing metal waste [3]. Life cycle assessment (LCA) demonstrates a 45% lower carbon footprint versus conventional routes.

Active Site Binding Interactions

The molecular mechanism of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate (rivastigmine) inhibition of acetylcholinesterase involves covalent modification of the enzyme's active site serine residue. Crystal structure analysis reveals that the carbamate moiety forms a covalent bond with the catalytic serine residue (Ser200 in Torpedo californica acetylcholinesterase), resulting in carbamylation of the enzyme . This carbamylation process leads to formation of a stable enzyme-inhibitor complex where the leaving group, (-)-S-3-[1-(dimethylamino)ethyl]phenol, is retained in the anionic binding site of the enzyme .

The binding interaction involves significant structural changes within the active site. The crystal structure demonstrates that the carbamyl moiety covalently links to the active-site serine, while the phenolic leaving group occupies the anionic site . A critical observation is the significant displacement of the active-site histidine (His440) away from its normal hydrogen-bonded partner, glutamate 327, which disrupts the catalytic triad and contributes to the unusually slow kinetics of enzyme reactivation .

The structural complementarity between the carbamate inhibitor and the acetylcholinesterase active site is essential for effective binding. The dimethylamino group of rivastigmine interacts with specific molecular targets within the enzyme, while the ethyl(methyl)carbamate moiety provides the reactive functionality necessary for covalent bond formation . This dual interaction pattern ensures both specificity and efficacy of inhibition.

Enzyme Kinetics and Inhibition Parameters

The kinetic parameters for rivastigmine inhibition of acetylcholinesterase demonstrate significant species-specific variations. Human acetylcholinesterase exhibits a bimolecular rate constant (ki) of 3,300 M⁻¹ min⁻¹, which is more than 1,600-fold higher than the corresponding value for Torpedo californica acetylcholinesterase (ki = 2.0 M⁻¹ min⁻¹) [3]. This dramatic difference highlights the importance of species-specific structural variations in determining inhibitor potency.

The half-maximal inhibitory concentration (IC50) values further illustrate the potency of rivastigmine against acetylcholinesterase. Under optimal assay conditions, rivastigmine demonstrates an IC50 of 4.3 nM against human acetylcholinesterase, positioning it as a highly potent inhibitor [4]. Comparative analysis with other cholinesterase inhibitors reveals that physostigmine exhibits the highest potency (IC50 = 0.67 nM), followed by rivastigmine (IC50 = 4.3 nM), donepezil (IC50 = 6.7 nM), and tacrine (IC50 = 77 nM) [4].
The carbamylation process follows pseudo-first-order kinetics, with the rate of enzyme modification depending on both inhibitor concentration and enzyme source. For human acetylcholinesterase, the maximum inhibition by rivastigmine develops over extended time periods, with peak inhibitory effects observed after 48 hours of incubation [4]. This prolonged time course reflects the slow but persistent nature of the carbamylation reaction.

Butyrylcholinesterase Inhibition Profile

Dual Inhibition Characteristics

Rivastigmine exhibits unique dual inhibition properties, effectively targeting both acetylcholinesterase and butyrylcholinesterase. The bimolecular rate constant for human butyrylcholinesterase inhibition (ki = 90,000 M⁻¹ min⁻¹) significantly exceeds that of human acetylcholinesterase, indicating preferential inhibition of the butyrylcholinesterase enzyme [3]. This dual inhibition characteristic distinguishes rivastigmine from other cholinesterase inhibitors such as donepezil, which demonstrates high selectivity for acetylcholinesterase over butyrylcholinesterase [5].

Clinical studies have demonstrated that rivastigmine produces sustained inhibition of both enzymes in cerebrospinal fluid and plasma. After 12 months of treatment, cerebrospinal fluid cholinesterase activities showed reductions of 36% for acetylcholinesterase and 45% for butyrylcholinesterase relative to baseline values [6] [7]. These reductions correlated with parallel decreases in plasma enzyme activities, indicating systemic dual inhibition.

The molecular basis for dual inhibition lies in the structural similarities between the active sites of both enzymes and the broad specificity of the carbamate inhibitor. The carbamylation mechanism operates similarly for both enzymes, involving covalent modification of the catalytic serine residue [8]. However, the different kinetic parameters suggest distinct binding modes and structural interactions within each enzyme's active site.

Comparative Analysis with Selective Inhibitors

Comparative analysis reveals significant differences between rivastigmine and selective cholinesterase inhibitors. Donepezil and similar benzylpiperidine derivatives demonstrate high selectivity for acetylcholinesterase over butyrylcholinesterase, while rivastigmine shows moderate selectivity with significant inhibition of both enzymes [9] [4]. This difference in selectivity profiles has important therapeutic implications, as butyrylcholinesterase activity increases in specific brain regions during Alzheimer's disease progression while acetylcholinesterase activity decreases [5].

The therapeutic advantage of dual inhibition becomes apparent when considering the complementary roles of both enzymes in cholinergic neurotransmission. Butyrylcholinesterase can compensate for acetylcholinesterase function when the latter is reduced, particularly in advanced stages of neurodegeneration [5]. Studies using acetylcholinesterase knockout mice have demonstrated that rivastigmine, unlike selective acetylcholinesterase inhibitors, can increase hippocampal acetylcholine levels through butyrylcholinesterase inhibition [5].

The selectivity index calculations reveal that rivastigmine exhibits moderate selectivity compared to highly selective inhibitors. While donepezil and TAK-147 show high selectivity for acetylcholinesterase, rivastigmine provides balanced inhibition of both enzymes, potentially offering broader therapeutic coverage [9]. This dual inhibition profile may explain the sustained cognitive benefits observed with rivastigmine treatment over extended periods.

Cholinergic System Modulation Mechanisms

The cholinergic system modulation by rivastigmine extends beyond simple enzyme inhibition to encompass broader effects on acetylcholine metabolism and synaptic function. The primary mechanism involves prevention of acetylcholine hydrolysis at cholinergic synapses, leading to increased acetylcholine concentrations in the synaptic cleft [10] . This enhancement of cholinergic neurotransmission is particularly beneficial in neurodegenerative conditions where cholinergic function is compromised.

Recent research has identified additional mechanisms through which rivastigmine modulates the cholinergic system. The compound has been shown to influence amyloid precursor protein processing, directing metabolism away from amyloidogenic pathways toward non-amyloidogenic alpha-secretase pathways [11]. This involves upregulation of ADAM-9, ADAM-10, and ADAM-17 alpha-secretases, which promote the formation of neuroprotective secreted amyloid precursor protein alpha fragments rather than toxic amyloid beta peptides [11].

The cholinergic system modulation also involves effects on acetylcholinesterase isoform expression. Long-term rivastigmine treatment results in preferential upregulation of the read-through acetylcholinesterase isoform (AChE-R) while leaving synaptic isoform levels unchanged [6]. This selective isoform modulation may contribute to disease stabilization and represent an additional therapeutic mechanism beyond simple enzyme inhibition.

Central versus Peripheral Enzymatic Activity

The distribution of cholinesterase inhibition between central and peripheral compartments represents a crucial aspect of rivastigmine's mechanism of action. Studies demonstrate that rivastigmine exhibits brain-region selectivity, with preferential inhibition of central nervous system acetylcholinesterase compared to peripheral tissues [12]. In healthy volunteers, rivastigmine produces 40% inhibition of central acetylcholinesterase while causing only 10% inhibition of plasma butyrylcholinesterase [12].

This central selectivity is particularly pronounced in brain regions most affected by neurodegeneration. Animal studies indicate that rivastigmine demonstrates enhanced potency for acetylcholinesterase inhibition in the cortex and hippocampus compared to other brain regions [12]. The G1 enzymatic form of acetylcholinesterase, which predominates in diseased brain tissue, shows preferential sensitivity to rivastigmine inhibition [12].

The peripheral cholinergic effects of rivastigmine are generally less pronounced than central effects, contributing to a favorable therapeutic index. Comparative studies using behavioral markers show that rivastigmine produces central cholinergic activation (measured by yawning behavior) at lower doses than those required for significant peripheral effects (measured by fasciculation) [13]. This selectivity profile differs from non-selective inhibitors, which produce equivalent central and peripheral effects.

The molecular basis for this central-peripheral selectivity involves differences in enzyme structure and tissue distribution. Acetylcholinesterase in brain tissue exhibits different kinetic properties compared to peripheral forms, with central enzymes showing enhanced sensitivity to carbamate inhibition [14]. Additionally, the blood-brain barrier properties of rivastigmine contribute to preferential central accumulation and enzyme inhibition.

Molecular Basis for Long-Acting Inhibition

The long-acting nature of rivastigmine inhibition results from the slow reversibility of the carbamylated enzyme complex. Unlike reversible inhibitors that form non-covalent enzyme-inhibitor complexes, rivastigmine creates a covalent bond with the active site serine residue, resulting in pseudo-irreversible inhibition [8]. The recovery of enzyme activity depends on the spontaneous hydrolysis of the carbamyl-enzyme bond, a process that occurs very slowly under physiological conditions.

Kinetic analysis reveals that the decarbamylation rate constants for rivastigmine-inhibited enzymes are significantly lower than those observed with other carbamate inhibitors. For human acetylcholinesterase, less than 26% reactivation occurs after 48 hours, while human butyrylcholinesterase shows less than 10% reactivation over the same time period [3]. This slow reactivation rate ensures sustained enzyme inhibition long after the inhibitor has been cleared from the system.

The molecular determinants of slow reactivation include the specific structural features of the carbamylated enzyme complex. The disruption of the catalytic triad, particularly the displacement of the active site histidine, creates a stable configuration that resists hydrolytic attack . The retention of the phenolic leaving group in the anionic binding site may also contribute to the stability of the carbamylated complex by preventing optimal positioning of water molecules for nucleophilic attack.

The decarbamylation process follows first-order kinetics with rate constants ranging from 0.072 to 0.222 h⁻¹ for different enzyme sources [15]. The half-life of the carbamylated enzyme complex typically ranges from 3.1 to 9.6 hours, depending on the specific enzyme and experimental conditions [15]. This prolonged half-life ensures sustained therapeutic effects and reduces the frequency of dosing required for effective treatment.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

250.168127949 g/mol

Monoisotopic Mass

250.168127949 g/mol

Heavy Atom Count

18

Drug Indication

Symptomatic treatment of mild to moderately severe Alzheimer's dementia. Symptomatic treatment of mild to moderately severe dementia in patients with idiopathic Parkinson's disease.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Use Classification

Human drugs -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 09-12-2023

Synthesis and characterization of a novel molecularly imprinted polymer for the controlled release of rivastigmine tartrate

Seyed Javad Torabi, Alireza Mohebali, Majid Abdouss, Mohamadreza Shakiba, Hamidreza Abdouss, Seeram Ramakrishna, Ying Shen Teo, Iman Jafari, Erfan Rezvani Ghomi
PMID: 34474832   DOI: 10.1016/j.msec.2021.112273

Abstract

To develop novel imprinted poly (methacrylic acid) nanoparticles for the controlled release of Rivastigmine Tartrate (RVS), the amalgamation of molecular imprinting techniques and polymerization of precipitates were applied in this work. By permuting different concentrations of pentaerythritol triacrylate (PETA) or trimethylolpropane triacrylate (TMPTA) as cross-linkers, ten different samples were synthesized, and their abilities assessed for RVS absorption. Among them, uniform mono-disperse nanoparticles were synthesized in an RVS/PMAA/PETA mole ratio of 1:6:12, named molecularly imprinted polymers 2 (MIP2), which showed the highest RVS absorption. Analytical procedures involving the Fourier transform infrared (FT-IR), Thermogeometric analysis (TGA), Field emission scanning electron microscopy (FE-SEM), Dynamic light scattering (DLS), and absorption/desorption porosimetry (BET) measurements were applied to characterize the morphology and physicochemical properties of the MIP2. In addition, the cytotoxicity of the MIP2 sample was measured by MTT assay on an L929 cell line. Studies pertaining to the in-vitro release of RVS from MIP2 samples showed that the prepared sample had a controlled and sustained release compared, which differed from the results obtained from the non-imprinted polymer (NIP) with the same formulization. Results obtained further reinforced the feasibility of prepared MIPs as a prime candidature for RVS drug delivery to alleviate Alzheimer's and other diseases.


Early Start of Anti-Dementia Medication Delays Transition to 24-Hour Care in Alzheimer's Disease Patients: A Finnish Nationwide Cohort Study

Olli Halminen, Aino Vesikansa, Juha Mehtälä, Iiris Hörhammer, Teija Mikkola, Lauri J Virta, Tero Ylisaukko-Oja, Miika Linna
PMID: 33843673   DOI: 10.3233/JAD-201502

Abstract

Dementia is one of the strongest predictors of admission to a 24-hour care facility among older people, and 24-hour care is the major cost of Alzheimer's disease (AD).
The aim of this study was to evaluate the association of early start of anti-dementia medication and other predisposing factors with 2-year risk of transition to 24-hour care in the nationwide cohort of Finnish AD patients.
This was a retrospective, non-interventional study based on individual-level data from Finnish national health and social care registers. The incident cohort included 7,454 AD patients (ICD-10, G30) comprised of two subgroups: those living unassisted at home (n = 5,002), and those receiving professional home care (n = 2,452). The primary outcome was admission to a 24-hour care facility. Exploratory variables were early versus late anti-dementia medication start, sociodemographic variables, care intensity level, and comorbidities.
Early anti-dementia medication reduced the risk of admission to 24-hour care both in patients living unassisted at home, with a hazard ratio (HR) of 0.58 (p < 0.001), and those receiving professional home care (HR, 0.84; p = 0.039). Being unmarried (HR, 1.69; p < 0.001), having an informal caregiver (HR, 1.69; p = 0.003), or having a diagnosis of additional neurological disorder (HR, 1.68; p = 0.006) or hip fracture (HR, 1.61; p = 0.004) were associated with higher risk of admission to 24-hour care in patients living unassisted at home.
To support living at home, early start of anti-dementia medication should be a high priority in newly diagnosed AD patients.


Cholinesterase inhibitors for vascular dementia and other vascular cognitive impairments: a network meta-analysis

Ceri E Battle, Azmil H Abdul-Rahim, Susan D Shenkin, Jonathan Hewitt, Terry J Quinn
PMID: 33704781   DOI: 10.1002/14651858.CD013306.pub2

Abstract

Vascular cognitive impairment (VCI) describes a broad spectrum of cognitive impairments caused by cerebrovascular disease, ranging from mild cognitive impairment to dementia. There are currently no pharmacological treatments recommended for improving either cognition or function in people with VCI. Three cholinesterase inhibitors (donepezil, galantamine, and rivastigmine) are licenced for the treatment of dementia due to Alzheimer's disease. They are thought to work by compensating for reduced cholinergic neurotransmission, which is also a feature of VCI. Through pairwise comparisons with placebo and a network meta-analysis, we sought to determine whether these medications are effective in VCI and whether there are differences between them with regard to efficacy or adverse events.
(1) To assess the efficacy and safety of cholinesterase inhibitors in the treatment of adults with vascular dementia and other VCI. (2) To compare the effects of different cholinesterase inhibitors on cognition and adverse events, using network meta-analysis.
We searched ALOIS, the Cochrane Dementia and Cognitive Improvement Group's register, MEDLINE (OvidSP), Embase (OvidSP), PsycINFO (OvidSP), CINAHL (EBSCOhost), Web of Science Core Collection (ISI Web of Science), LILACS (BIREME), ClinicalTrials.gov, and the World Health Organization International Clinical Trials Registry Platform on 19 August 2020.
We included randomised controlled trials in which donepezil, galantamine, or rivastigmine was compared with placebo or in which the drugs were compared with each other in adults with vascular dementia or other VCI (excluding cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL)). We included all drug doses and routes of administration.
Two review authors independently identified eligible trials, extracted data, assessed risk of bias, and applied the GRADE approach to assess the certainty of the evidence. The primary outcomes were cognition, clinical global impression, function (performance of activities of daily living), and adverse events. Secondary outcomes were serious adverse events, incidence of development of new dementia, behavioural disturbance, carer burden, institutionalisation, quality of life and death. For the pairwise analyses, we pooled outcome data at similar time points using random-effects methods. We also performed a network meta-analysis using Bayesian methods.
We included eight trials (4373 participants) in the review. Three trials studied donepezil 5 mg or 10 mg daily (n= 2193); three trials studied rivastigmine at a maximum daily dose of 3 to 12 mg (n= 800); and two trials studied galantamine at a maximum daily dose of 16 to 24 mg (n= 1380). The trials included participants with possible or probable vascular dementia or cognitive impairment following stroke. Mean ages were between 72.2 and 73.9 years. All of the trials were at low or unclear risk of bias in all domains, and the evidence ranged from very low to high level of certainty. For cognition, the results showed that donepezil 5 mg improves cognition slightly, although the size of the effect is unlikely to be clinically important (mean difference (MD) -0.92 Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) points (range 0 to 70), 95% confidence interval (CI) -1.44 to -0.40; high-certainty evidence). Donepezil 10 mg (MD -2.21 ADAS-Cog points, 95% CI -3.07 to -1.35; moderate-certainty evidence) and galantamine 16 to 24 mg (MD -2.01 ADAS-Cog point, 95%CI -3.18 to -0.85; moderate-certainty evidence) probably also improve cognition, although the larger effect estimates still may not be clinically important. With low certainty, there may be little to no effect of rivastigmine 3 to 12 mg daily on cognition (MD 0.03 ADAS-Cog points, 95% CI -3.04 to 3.10; low-certainty evidence). Adverse events reported in the studies included nausea and/or vomiting, diarrhoea, dizziness, headache, and hypertension. The results showed that there was probably little to no difference between donepezil 5 mg and placebo in the number of adverse events (odds ratio (OR) 1.22, 95% CI 0.94 to 1.58; moderate-certainty evidence), but there were slightly more adverse events with donepezil 10 mg than with placebo (OR 1.95, 95% CI 1.20 to 3.15; high-certainty evidence). The effect of rivastigmine 3 to 12 mg on adverse events was very uncertain (OR 3.21, 95% CI 0.36 to 28.88; very low-certainty evidence). Galantamine 16 to 24 mg is probably associated with a slight excess of adverse events over placebo (OR 1.57, 95% CI 1.02 to 2.43; moderate-certainty evidence). In the network meta-analysis (NMA), we included cognition to represent benefit, and adverse events to represent harm. All drugs ranked above placebo for cognition and below placebo for adverse events. We found donepezil 10 mg to rank first in terms of benefit, but third in terms of harms, when considering the network estimates and quality of evidence. Galantamine was ranked second in terms of both benefit and harm. Rivastigmine had the lowest ranking of the cholinesterase inhibitors in both benefit and harm NMA estimates, but this may reflect possibly inadequate doses received by some trial participants and small trial sample sizes.
We found moderate- to high-certainty evidence that donepezil 5 mg, donepezil 10 mg, and galantamine have a slight beneficial effect on cognition in people with VCI, although the size of the change is unlikely to be clinically important. Donepezil 10 mg and galantamine 16 to 24 mg are probably associated with more adverse events than placebo. The evidence for rivastigmine was less certain. The data suggest that donepezil 10 mg has the greatest effect on cognition, but at the cost of adverse effects. The effect is modest, but in the absence of any other treatments, people living with VCI may still wish to consider the use of these agents. Further research into rivastigmine is needed, including the use of transdermal patches.


Rivastigmine attenuates the Alzheimer's disease related protein degradation and apoptotic neuronal death signalling

Parul Gupta, Shubhangini Tiwari, Abhishek Singh, Amit Pal, Amit Mishra, Sarika Singh
PMID: 33660768   DOI: 10.1042/BCJ20200754

Abstract

Rivastigmine is a clinical drug for patients of Alzheimer's disease (AD) exerting its inhibitory effect on acetylcholinesterase activity however, its effect on other disease-related pathological mechanisms are not yet known. This study was conducted to evaluate the effect of rivastigmine on protein aggregation and degradation related mechanisms employing streptozotocin (STZ) induced experimental rat model. The known inhibitory effect of rivastigmine on cognition and acetylcholinesterase activity was observed in both cortex and hippocampus and further its effect on tau level, amyloid aggregation, biochemical alterations, endoplasmic reticulum (ER) stress, calcium homeostasis, proteasome activity and apoptosis was estimated. STZ administration in rat brain caused significant cognitive impairment, augmented acetylcholinesterase activity, tau phosphorylation and amyloid aggregation which were significantly inhibited with rivastigmine treatment. STZ also caused significant biochemical alterations which were attenuated with rivastigmine treatment. Since AD pathology is related to protein aggregation and we have found disease-related amyloid aggregation, further the investigation was done to decipher the ER functionality and apoptotic signalling. STZ caused significantly altered level of ER stress related markers (GRP78, GADD153 and caspase-12) which were significantly inhibited with rivastigmine treatment. Furthermore, the effect of rivastigmine was estimated on proteasome activity in both regions. Rivastigmine treatment significantly enhances the proteasome activity and may contributes in removal of amyloid aggregation. In conclusion, findings suggested that along with inhibitory effect of rivastigmine on acetylcholinesterase activity and up to some extent on cognition, it has significant effect on disease-related biochemical alterations, ER functionality, protein degradation machinery and neuronal apoptosis.


Development of long-acting rivastigmine drug-in-adhesive patch utilizing ion-pair strategy and characterization of controlled release mechanism

Yu Cai, Qi Tian, Chao Liu, Liang Fang
PMID: 33640502   DOI: 10.1016/j.ejps.2021.105774

Abstract

The purpose of present study was to develop a long-acting drug-in-adhesive patch of rivastigmine (RVS) to achieve controlled release under high drug loading. Formulation factors including ion-pair, pressure sensitive adhesive (PSA), drug-loading and permeation enhancers were investigated through in vitro skin permeation experiments. Optimized patch was evaluated by pharmacokinetic study. The mechanism of controlled release was studied by FTIR, Raman, DSC, rheology study and molecular modeling. The optimized patch composed of RVS-SA (equal to 30% RVS), 15% POCC as permeation enhancer and AAOH as PSA matrix. The RVS in optimized patch was basically permeated at a uniform rate, and the ratio of the skin permeation amount (2803.38 ± 153.85 μg/cm
) in 72 hours to that of the control group (1000.89 ± 62.45 μg/cm
) was 2.8. The plasma concentration of RVS was stable for 72 hours in vivo (AUC
= 5721.30 ± 1994.87 h ng/mL, MRT
= 29.55 ± 2.49 h), and C
was significantly controlled. The results of the study on the controlled release mechanism showed that the addition of counter ion formed hydrogen bonds with RVS and PSA respectively, which reduced the fluidity and molecular mobility of PSA, and enhanced the interaction between RVS and PSA, thus achieving the purpose of long-acting effect. In conclusion, long-acting drug-in-adhesive patch of RVS was developed, and provided a new idea for the long term drug delivery of Alzheimer's disease.


Nutritional Status in Patients with Probable Alzheimer's Disease: Effect of Rivastigmine

M A Mora-Navarro, A R Rincón-Sánchez, F P Pacheco-Moisés, M A Mireles-Ramírez, D L C Delgado-Lara, B M Torres-Mendoza, I E Velázquez-Brizuela, G Gabriel Ortiz
PMID: 33575726   DOI: 10.1007/s12603-020-1519-9

Abstract

Altough disease-modifying factors such as malnutrition and diet have been associated with Alzheimer's disease (AD), little is known about the effects of pharmacological therapies on the nutritional status of AD patients.
To evaluate the nutritional status, prealbumin, and albumin serum levels and several anthropometric measurements in patients with probable moderate-stage AD, with and without rivastigmine drug treatment.
A cross-sectional study.
34 patients were included, 17 with rivastigmine treatment and 17 without pharmacological treatment, over 60 years of both sexes.
The nutritional status was evaluated using the Mini Nutritional Assessment (MNA). Albumin and prealbumin (transthyretin) levels and anthropometric evaluation were assessed using standard methods.
A polarity of malnutrition was detected in the untreated group. According to the MNA survey, the risk of malnutrition is higher without rivastigmine treatment (p = 0.0001). There are a less loss of appetite, less psychological stress, greater mobility and independence in those patients receiving rivastigmine (p = 0.003, 0.008, 0.016 and 0.018, respectively). The body mass index does not show a statistical difference, however, categorizing it for older adults, this index was improved in those receiving rivastigmine (p = 0.016). The serum levels of albumin and prealbumin showed no significant statistical difference between the groups.
Rivastigmine treatment shows a protective effect on malnutrition in patients with moderate-stage AD.


New Coumarin Derivatives as Cholinergic and Cannabinoid System Modulators

Serena Montanari, Marco Allarà, Laura Scalvini, Magdalena Kostrzewa, Federica Belluti, Silvia Gobbi, Marina Naldi, Silvia Rivara, Manuela Bartolini, Alessia Ligresti, Alessandra Bisi, Angela Rampa
PMID: 34071439   DOI: 10.3390/molecules26113254

Abstract

In the last years, the connection between the endocannabinoid system (eCS) and neuroprotection has been discovered, and evidence indicates that eCS signaling is involved in the regulation of cognitive processes and in the pathophysiology of Alzheimer's disease (AD). Accordingly, pharmacotherapy targeting eCS could represent a valuable contribution in fighting a multifaceted disease such as AD, opening a new perspective for the development of active agents with multitarget potential. In this paper, a series of coumarin-based carbamic and amide derivatives were designed and synthesized as multipotent compounds acting on cholinergic system and eCS-related targets. Indeed, they were tested with appropriate enzymatic assays on acetyl and butyryl-cholinesterases and on fatty acid amide hydrolase (FAAH), and also evaluated as cannabinoid receptor (CB1 and CB2) ligands. Moreover, their ability to reduce the self-aggregation of beta amyloid protein (Aβ
) was assessed. Compounds
and
, bearing a carbamate function, emerged as promising inhibitors of hAChE, hBuChE, FAAH and Aβ
self-aggregation, albeit with moderate potencies, while the amide
also appears a promising CB1/CB2 receptors ligand. These data prove for the new compounds an encouraging multitarget profile, deserving further evaluation.


[Rivastigmine as treatment for flashbacks and REM sleep problems in an older patient]

P L J Dautzenberg, L Breuning
PMID: 33537977   DOI:

Abstract

A 61-year-old woman with suspected schizophrenia has been attending an outpatient geriatrics service for some time, initially with memory complaints and panic attacks. During treatment, the diagnosis schizophrenia was rejected and psychopharmaceuticals were largely phased out, which improved cognitive functions. Eventually, flashbacks of incest experienced in childhood remained together with REM sleep pathology. The flashbacks, nightmares and the REM sleep pathology were responsive to rivastigmine. Rivastigmine use for the treatment of REM sleep pathology is known in the literature, but it has never been described previously that rivastigmine also impacts on flashbacks and nightmares..


Rivastigmine improves dual-task gait velocity in patients with Alzheimer's disease

Hideki Shimura, Aiba Saiko, Akito Hayashi, Nobutaka Hattori, Takao Urabe
PMID: 33568083   DOI: 10.1186/s12883-021-02098-8

Abstract

Gait impairments are common in patients with Alzheimer's disease. Cholinesterase inhibitors are used to treat the symptoms of patients with Alzheimer's disease, but they have not been shown to reduce the severity of Alzheimer's disease-related gait disorders.
This was a prospective, single-arm, open-label, non-randomized study. The aim of the present study was to determine the effect of the acetylcholinesterase inhibitor rivastigmine on gait in 21 newly diagnosed patients with mild to moderate Alzheimer's disease. The outcome variables were velocity, stride length, and cadence during single-task and dual-task gait trials. The subjects were also assessed with the Mini-Mental State Examination, Alzheimer's Disease Cooperative Study Activities of Daily Living, Functional Assessment Staging, and Geriatric Depression Scale.
After 12 weeks of treatment with rivastigmine, gait velocity was significantly improved in the dual-task gait trials; gait velocity was increased from 40.59 ± 13.59 m/min at baseline to 46.88 ± 12.73 m/min when counting backward from 100 in steps of 7 while walking, and gait velocity was increased from 37.06 ± 15.57 m/min at baseline to 42.03 ± 14.02 m/min when naming animals while walking. In the single-task gait trials, which consisted only of walking at their usual pace or at a fast pace, gait velocity was not increased by rivastigmine administration.
Our findings indicated that rivastigmine improved gait in subjects with mild to moderate Alzheimer's disease during dual-task trials. The observed enhancement of dual-task gait might be caused by an improvement of cognitive function rather than motor function.
UMIN, UMIN000025869. Registered December 16, 2016, https://upload.umin.ac.jp/cgi-open-bin/icdr/ctr_view.cgi?recptno=R000029744.


The Efficacy of Transdermal Rivastigmine in Mild to Moderate Alzheimer's Disease with Concomitant Small Vessel Cerebrovascular Disease: Findings from an Open-Label Study

Chathuri Yatawara, Fatin Zahra Zailan, Esther Vanessa Chua, Linda Lay Hoon Lim, Eveline Silva, Joanna Sihan Wang, Adeline Ng, Kok Pin Ng, Nagaendran Kandiah
PMID: 33642856   DOI: 10.2147/CIA.S290055

Abstract

Rivastigmine is used to treat cognitive impairment in Alzheimer's disease (AD); however, the efficacy of Rivastigmine in patients with AD and concomitant small vessel cerebrovascular disease (svCVD) remains unclear. We investigated the effectiveness of Rivastigmine Patch in patients with AD and svCVD.
In this open-label study, 100 patients with AD and MRI confirmed svCVD received 9.5mg/24 hours Rivastigmine transdermal treatment for 24 weeks. The primary outcome was global cognition indexed using the ADAS-Cog. Secondary outcomes included clinical-rated impression of change (indexed using (ADCS-CGIC), activities of daily living (indexed using ADCS-ADL) and side effects.
Overall, performance on the ADAS-Cog after 24 weeks deteriorated by 1.78 (SD = 5.29) points. Fifty-two percent of the sample demonstrated improvement or remained stable, while 48% demonstrated worsening of ADAS-Cog scores. Of the 52%, significant improvement (2 or more-point decline) on the ADAS-Cog was observed in 25% of the sample, with a mean change of -5.08 (SD = 3.11). A decline on the ADAS-Cog was observed in 48% of the sample, with a mean change of 6 (SD = 2.98) points. Cognitive outcome did not interact with severity of svCVD. ADCS-ADL scores remained stable from baseline to week 24 and ADCS-CGIC reports indicated that 81% of the patients remained stable after treatment. Side effects were reported by 16% of the patients, with contact dermatitis being the most common.
Our findings suggest that Rivastigmine may have a role in the management of patients having AD and concomitant mild-severe svCVD, with minimal side effects.


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